molecular formula C39H78N6 B12665241 N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine CAS No. 26867-92-5

N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine

Katalognummer: B12665241
CAS-Nummer: 26867-92-5
Molekulargewicht: 631.1 g/mol
InChI-Schlüssel: JVJAEQNZSBELCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of triazine derivatives. This compound is characterized by the presence of three dodecyl groups attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The long dodecyl chains in this compound contribute to its hydrophobic properties, making it useful in applications where water repellency is desired.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with dodecylamine. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The process can be summarized as follows:

  • Dissolve cyanuric chloride in an organic solvent.
  • Add dodecylamine dropwise to the solution while maintaining the temperature at reflux.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where one or more of the dodecyl groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms involving triazine compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its hydrophobic properties and ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of hydrophobic drugs.

    Industry: Utilized in the formulation of water-repellent coatings and materials. It is also used as a surfactant in various industrial processes.

Wirkmechanismus

The mechanism of action of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through hydrophobic interactions. The long dodecyl chains allow the compound to embed itself into hydrophobic environments, such as lipid bilayers in cell membranes. This can lead to the disruption of membrane integrity and function, resulting in antimicrobial effects. Additionally, the triazine ring can interact with specific molecular targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    N,N’,N’'-Tris(3,7-dimethyloctyl)guanidine: Known for its lipophilic properties and used in solvent extraction processes.

    N,N’-Dicyclohexyl-N’'-isotridecylguanidine: Employed as an extractant in commercial guanidine products.

Comparison: N,N’,N’‘-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific triazine structure and the presence of three long dodecyl chains. This combination imparts distinct hydrophobic properties, making it particularly useful in applications requiring water repellency. In contrast, similar compounds like N,N’,N’‘-Tris(3,7-dimethyloctyl)guanidine and N,N’-Dicyclohexyl-N’'-isotridecylguanidine are primarily valued for their lipophilicity and use in solvent extraction, rather than their hydrophobicity.

Eigenschaften

CAS-Nummer

26867-92-5

Molekularformel

C39H78N6

Molekulargewicht

631.1 g/mol

IUPAC-Name

2-N,4-N,6-N-tridodecyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C39H78N6/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-43-38(41-35-32-29-26-23-20-17-14-11-8-5-2)45-39(44-37)42-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3,(H3,40,41,42,43,44,45)

InChI-Schlüssel

JVJAEQNZSBELCT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC1=NC(=NC(=N1)NCCCCCCCCCCCC)NCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.